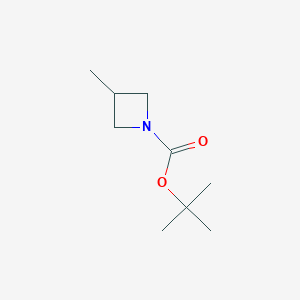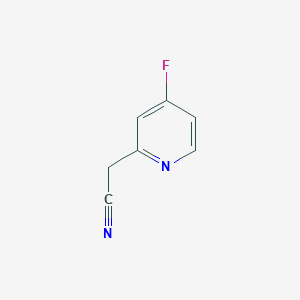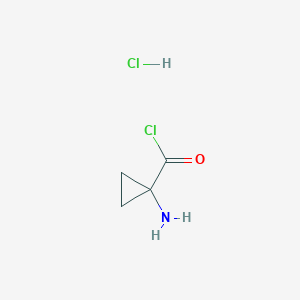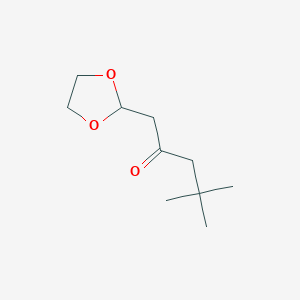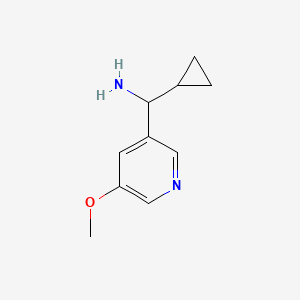
Cyclopropyl(5-methoxypyridin-3-yl)methanamine
Overview
Description
Cyclopropyl(5-methoxypyridin-3-yl)methanamine, also known as CMPMA, is an organic compound belonging to the family of cyclopropylmethanamines. It is a cyclic amine with a four-membered ring, containing a nitrogen atom, a methyl group and two methylene groups. CMPMA is a versatile organic compound that has numerous applications in the scientific field, such as in organic synthesis, drug development, and biochemistry.
Scientific Research Applications
Biased Agonists of Serotonin 5-HT1A Receptors
Research by Sniecikowska et al. (2019) has demonstrated that certain derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are structurally related to Cyclopropyl(5-methoxypyridin-3-yl)methanamine, act as "biased agonists" of serotonin 5-HT1A receptors. These compounds showed a preference for ERK1/2 phosphorylation in signal transduction assays and exhibited potent antidepressant-like activity. This suggests potential applications in developing novel antidepressant drugs (Sniecikowska et al., 2019).
NMDA Receptor Antagonists
Dappen et al. (1991) synthesized cyclopropyl analogues related to 2-amino-5-phosphonopentanoic acid (AP5), including compounds structurally similar to Cyclopropyl(5-methoxypyridin-3-yl)methanamine. These compounds were found to be competitive antagonists for the N-methyl-D-aspartate (NMDA) receptor, which are significant in studying neurological diseases and conditions (Dappen et al., 1991).
Synthesis of Conformationally Restricted Amino Acids
A study by Demir et al. (2004) involved the synthesis of 2-(2-arylcyclopropyl)glycines, which are homologues of phenylalanine. These compounds include structures similar to Cyclopropyl(5-methoxypyridin-3-yl)methanamine and offer insights into the creation of conformationally restricted amino acids, potentially useful in peptide and protein research (Demir et al., 2004).
Antimicrobial and Antifungal Activities
Thomas et al. (2010) synthesized derivatives of methoxypyridine, structurally related to Cyclopropyl(5-methoxypyridin-3-yl)methanamine, and evaluated their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial and antifungal agents (Thomas et al., 2010).
Anticonvulsant Agents
Pandey and Srivastava (2011) synthesized Schiff bases of 3-aminomethyl pyridine, related to Cyclopropyl(5-methoxypyridin-3-yl)methanamine, and found that some of these compounds exhibited anticonvulsant activity. This highlights potential applications in the treatment of seizure disorders (Pandey & Srivastava, 2011).
PET Agents for Alzheimer's Disease
Gao et al. (2017) synthesized isonicotinamides labeled with carbon-11, related to Cyclopropyl(5-methoxypyridin-3-yl)methanamine, as potential PET (Positron Emission Tomography) imaging agents for studying GSK-3 enzyme activity in Alzheimer's disease (Gao et al., 2017).
properties
IUPAC Name |
cyclopropyl-(5-methoxypyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-13-9-4-8(5-12-6-9)10(11)7-2-3-7/h4-7,10H,2-3,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQIRORMFQQKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)C(C2CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(5-methoxypyridin-3-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



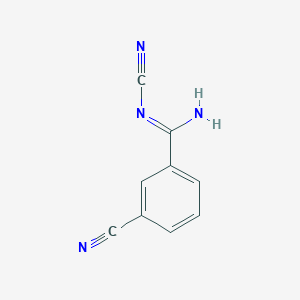
![3,6-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1396069.png)


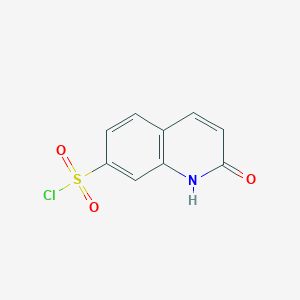
![6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1396076.png)

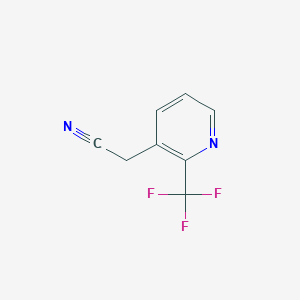
![8-Cyano-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1396081.png)
